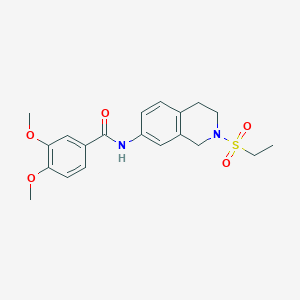

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide is a synthetic tetrahydroisoquinoline derivative characterized by two key structural motifs:

- Ethylsulfonyl group at position 2 of the tetrahydroisoquinoline core.

- 3,4-Dimethoxybenzamide substituent at position 6.

This compound’s design likely aims to modulate receptor binding or pharmacokinetic properties through electronic and steric effects.

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-10-9-14-5-7-17(11-16(14)13-22)21-20(23)15-6-8-18(26-2)19(12-15)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXHZYARKGVIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the tetrahydroisoquinoline intermediate with 3,4-dimethoxybenzoyl chloride, typically in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups in the benzamide moiety can be reduced to amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide has been investigated for its potential as a therapeutic agent. The tetrahydroisoquinoline framework is known for its presence in various biologically active compounds, which may lead to applications in:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems such as serotonin and dopamine. This suggests that this compound could have antidepressant properties by influencing these pathways.

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives may protect neural cells from oxidative stress and apoptosis. This could position the compound as a candidate for treating neurodegenerative diseases .

Enzyme Inhibition Studies

The compound's sulfonamide group is known to mimic natural substrates and can inhibit specific enzymes. This mechanism is particularly relevant in drug discovery for conditions such as cancer and bacterial infections:

- Enzyme Targeting : Initial studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways. For instance, it could potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Potential Antibacterial Properties : Given the structural similarities to known antibacterial agents like sulfanilamide, further research could elucidate its effectiveness against bacterial infections.

Neuropharmacological Research

The presence of the tetrahydroisoquinoline moiety indicates potential interactions with dopaminergic and serotonergic systems:

- Dopamine Modulation : The compound may influence dopamine receptor activity, making it a candidate for research into treatments for conditions like Parkinson's disease or schizophrenia .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotective Assays : In vitro assays demonstrated that similar tetrahydroisoquinoline derivatives exhibit significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines.

- Enzyme Inhibition Profiles : Screening against various enzymes revealed that compounds with the ethylsulfonyl group showed promising inhibitory activity against carbonic anhydrase and other relevant targets.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cell proliferation.

Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or neurotransmitter release.

Comparison with Similar Compounds

Substituent Effects at Position 7

- Target Compound : The 3,4-dimethoxybenzamide at position 7 introduces a planar aromatic system with methoxy groups. These groups may enhance lipophilicity compared to sulfonamide or alkoxy substituents in analogs like compound 20 and the dihydrodioxine sulfonamide .

- Compound 28a (acetamido at position 6): Polar acetamido groups could reduce membrane permeability but improve solubility .

Role of the Ethylsulfonyl Group

The ethylsulfonyl group in the target compound distinguishes it from analogs with:

Core Structure Variations

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The tert-butyl benzamide derivative uses a tetrahydroquinoline core, which lacks the fused benzene ring of tetrahydroisoquinolines. This difference may alter conformational preferences and receptor binding.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core integrated with an ethylsulfonyl group and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 440.5 g/mol. The structural characteristics suggest potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₆S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 954702-15-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The ethylsulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions, facilitating inhibition of target enzymes or modulation of receptor activity.

Potential Targets

- Kinases : The tetrahydroisoquinoline structure is known for its kinase inhibitory properties, which are crucial in cancer and inflammatory diseases.

- NF-kB Pathway : Compounds with similar structures have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a critical player in inflammation and cancer progression.

Biological Activities

Recent studies have indicated several promising biological activities associated with this compound:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects by inhibiting key pathways involved in inflammation.

- Neuroprotective Effects : Its structural features suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative disorders.

- Anticancer Properties : Preliminary findings indicate that the compound may inhibit cancer cell proliferation through its effects on metabolic pathways like glycolysis.

Study 1: Kinase Inhibition

A study focusing on the kinase inhibitory potential of tetrahydroisoquinoline derivatives found that compounds with similar structures effectively inhibited various kinases involved in cell signaling pathways linked to cancer progression. The study highlighted the need for further exploration of the specific kinase targets for this compound .

Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of tetrahydroisoquinoline derivatives indicated that these compounds could mitigate oxidative stress and neuronal cell death in vitro. This suggests a potential therapeutic application for neurodegenerative diseases such as Alzheimer's .

Study 3: Anti-inflammatory Mechanisms

Another study demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokine production in cellular models of inflammation. This underscores its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroisoquinoline Core : This can be achieved through a Pictet-Spengler reaction involving a phenethylamine derivative.

- Introduction of Ethylsulfonyl Group : The intermediate is treated with ethylsulfonyl chloride under basic conditions.

- Coupling with Dimethoxybenzoyl Chloride : Finally, the ethylsulfonyl-tetrahydroisoquinoline is coupled with dimethoxybenzoyl chloride to form the desired compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide, and what yields can be expected?

- Methodology : The compound’s synthesis likely involves coupling a tetrahydroisoquinoline scaffold with a sulfonyl group and a dimethoxybenzamide moiety. For analogous tetrahydroisoquinoline derivatives, reactions such as amide bond formation (e.g., using BOP or EDCI coupling agents) and sulfonylation (e.g., with ethylsulfonyl chloride) are common. For example, sulfonyl-containing tetrahydroisoquinolines like 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline were synthesized via sulfonylation of precursor amines . Yields for similar compounds range from 92% to quantitative under optimized conditions .

Q. How is structural characterization performed for this compound, particularly in resolving ambiguities in substitution patterns?

- Methodology : Use 1H/13C NMR to confirm substitution positions (e.g., ethylsulfonyl at C2 and dimethoxybenzamide at C7). Coupling constants in 1H NMR (e.g., splitting patterns for tetrahydroisoquinoline protons) and 2D techniques (COSY, HSQC) help assign stereochemistry. Mass spectrometry (HRMS) validates molecular weight. For example, 1H NMR data for structurally related compounds (e.g., 10d and 10e in ) resolved coupling constants and chemical shifts for methoxy and sulfonyl groups .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

- Methodology : Screen for receptor binding (e.g., kinase or GPCR assays) or functional activity (e.g., antimicrobial, anticancer) using in vitro models. For related tetrahydroisoquinoline derivatives, studies evaluated antimicrobial activity via MIC assays or cytotoxicity using MTT assays . Prioritize assays aligned with the compound’s structural motifs (e.g., sulfonyl groups may target proteases or kinases).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the sulfonylation step of the synthesis?

- Methodology : Vary solvents (e.g., DCM vs. THF), bases (e.g., TEA vs. pyridine), and stoichiometry of sulfonylating agents. For example, sulfonylation of 7-methoxy-tetrahydroisoquinoline in required precise control of methylsulfonyl chloride equivalents. Use in situ monitoring (TLC or LC-MS) to identify side products (e.g., over-sulfonylation) and adjust reaction times .

Q. How should contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?

- Methodology : Investigate pharmacokinetic parameters (e.g., solubility, metabolic stability) using HPLC or microsomal assays. For instance, dimethoxybenzamide derivatives in showed variable bioavailability due to esterase-mediated hydrolysis. Perform metabolite profiling (LC-MS/MS) and correlate structural modifications (e.g., substituent bulkiness) with stability .

Q. What strategies resolve ambiguities in stereochemical assignments for the tetrahydroisoquinoline core?

- Methodology : Combine X-ray crystallography with NOESY NMR to confirm spatial arrangements. For example, used 1H NMR coupling constants (J = 3–5 Hz for adjacent protons) to infer ring conformation. Chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) can isolate enantiomers for individual testing .

Q. How can researchers design experiments to validate the compound’s mechanism of action when target proteins are unknown?

- Methodology : Employ chemoproteomics (e.g., affinity chromatography with tagged compounds) or thermal shift assays to identify binding partners. For sulfonamide-containing analogs in , pull-down assays coupled with mass spectrometry identified interactions with enzymes like carbonic anhydrase .

Methodological Notes

- Safety : Refer to SDS guidelines for handling sulfonamides and benzamides (e.g., PPE, ventilation) as seen in and .

- Data Reproducibility : Document reaction conditions (e.g., anhydrous vs. ambient) rigorously, as moisture-sensitive steps (e.g., sulfonylation) may impact yields .

- Advanced Analytics : Use DFT calculations to predict NMR shifts or docking studies to rationalize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.